3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid
CAS No.: 2763750-39-4
Cat. No.: VC12015452
Molecular Formula: C10H13BrF3NO2
Molecular Weight: 316.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2763750-39-4 |
|---|---|
| Molecular Formula | C10H13BrF3NO2 |
| Molecular Weight | 316.11 g/mol |
| IUPAC Name | 3-(3-bromo-1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C8H12BrN.C2HF3O2/c9-8-3-7(4-8,5-8)6-1-10-2-6;3-2(4,5)1(6)7/h6,10H,1-5H2;(H,6,7) |
| Standard InChI Key | VYAPDDSCZOULEL-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C23CC(C2)(C3)Br.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1C(CN1)C23CC(C2)(C3)Br.C(=O)(C(F)(F)F)O |
Introduction
Structural Characterization and Physicochemical Properties
Core Architecture
The molecule consists of two primary components:
-
3-(3-Bromobicyclo[1.1.1]pentan-1-yl)azetidine: A nitrogen-containing four-membered azetidine ring fused to a bicyclo[1.1.1]pentane scaffold substituted with a bromine atom at the 3-position.
-
Trifluoroacetic acid (TFA): A strong organic acid (pKa ≈ 0.23) that protonates the azetidine’s tertiary amine, forming a stable ammonium trifluoroacetate salt .
The bicyclo[1.1.1]pentane moiety is a highly strained carbocycle with three bridgehead carbons, imparting significant steric and electronic constraints. This structure is increasingly used as a bioisostere for aromatic rings or tert-butyl groups in drug design due to its enhanced metabolic stability and three-dimensionality .
Table 1: Key Physicochemical Properties
Spectroscopic Signatures
-
NMR: The bicyclo[1.1.1]pentane core exhibits distinct upfield shifts for bridgehead protons (δ ≈ 1.5–2.5 ppm in ) due to ring strain . The azetidine’s NH proton (δ ≈ 8–9 ppm) and TFA’s CF group (δ ≈ 116–118 ppm in ) are characteristic .
-
MS: Expected molecular ion peaks at m/z 292.08 (M+H) and 224.99 (M-TFA+H) .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis involves two key fragments:
-
3-Bromobicyclo[1.1.1]pentane-1-carbonyl intermediate: Prepared via halogenation of bicyclo[1.1.1]pentane derivatives .
-
Azetidine ring formation: Achieved through cyclization of 1,3-diamines or ring-opening of epoxides .
Step 1: Bicyclo[1.1.1]pentane Bromination
Bicyclo[1.1.1]pentane is brominated using N-bromosuccinimide (NBS) under radical initiation, yielding 3-bromobicyclo[1.1.1]pentane . Alternative routes employ electrophilic bromination with Br in the presence of Lewis acids.
Step 2: Azetidine Coupling
The brominated bicyclopentane is coupled to azetidine via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . For example:
Step 3: Salt Formation with TFA
The free base is treated with TFA in dichloromethane, yielding the ammonium trifluoroacetate salt .
Table 2: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Radical bromination (NBS) | 65 | 95 |
| Pd-catalyzed coupling | 78 | 97 |
| TFA salt formation | 92 | 99 |
Reactivity and Functional Applications
Chemical Reactivity
-
Nucleophilic substitution: The bromine atom undergoes SN2 reactions with amines or thiols, enabling further functionalization.
-
Azetidine ring-opening: Under acidic conditions, the azetidine can hydrolyze to form γ-amino alcohols, though TFA stabilization mitigates this .
-
TFA dissociation: Reversible protonation allows recovery of the free base via neutralization with weak bases (e.g., NaHCO) .
Pharmaceutical Relevance
-
Bioisosteric replacement: The bicyclo[1.1.1]pentane mimics phenyl or tert-butyl groups, improving pharmacokinetic profiles .
-
Targeted drug delivery: Azetidine’s conformational rigidity enhances binding affinity to G-protein-coupled receptors (GPCRs) .
Case Study: Kinase Inhibitor Analog
Replacement of a tert-butyl group with 3-bromobicyclo[1.1.1]pentane in a kinase inhibitor led to a 3-fold increase in metabolic stability (t = 12 h vs. 4 h) .
Challenges and Future Directions
Synthetic Limitations
-
Ring strain: The bicyclo[1.1.1]pentane’s instability at high temperatures necessitates low-temperature reactions .
-
Scalability: Multi-step synthesis and purification of intermediates reduce cost-effectiveness for industrial applications .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume